
Osmium;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osmium and scandium are two distinct elements that, when combined, form a unique compound with intriguing properties. Osmium is a dense, bluish-white metal known for its high melting point and resistance to corrosion. It belongs to the platinum group of metals and is often used in applications requiring durability and hardness . Scandium, on the other hand, is a rare earth metal with a silvery-white appearance. It is known for its lightweight and high melting point, making it valuable in various high-performance alloys .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of osmium and scandium compounds typically involves complex procedures due to the distinct chemical properties of each element. One common method is the direct combination of osmium and scandium metals under high-temperature conditions in an inert atmosphere to prevent oxidation. This process often requires temperatures exceeding 1000°C and the use of specialized equipment to handle the reactive nature of the elements .
Industrial Production Methods: Industrial production of osmium and scandium compounds is less common due to the rarity and cost of these elements. when produced, the process involves the extraction of osmium from platinum ores and scandium from minerals such as thortveitite. The extracted metals are then purified and combined under controlled conditions to form the desired compound .
化学反応の分析
Types of Reactions: Osmium and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Osmium, in particular, is known for its ability to form multiple oxidation states, ranging from -2 to +8 . Scandium typically exhibits a +3 oxidation state .
Common Reagents and Conditions: Common reagents used in reactions involving osmium and scandium compounds include oxygen, hydrogen, and halogens. For example, osmium reacts with oxygen to form osmium tetroxide (OsO₄), a highly volatile and toxic compound . Scandium reacts with halogens to form scandium halides, such as scandium chloride (ScCl₃) .
Major Products Formed: The major products formed from reactions involving osmium and scandium compounds include osmium tetroxide, scandium halides, and various organometallic complexes. These products are often used in catalysis, materials science, and other advanced applications .
科学的研究の応用
Osmium and scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation . In biology and medicine, osmium compounds, such as osmium tetroxide, are used as staining agents in electron microscopy due to their ability to bind to lipids . Scandium compounds are used in the development of high-performance materials, such as scandium-aluminum alloys, which are valued for their strength and lightweight properties .
作用機序
The mechanism of action of osmium and scandium compounds varies depending on their specific application. For example, osmium tetroxide exerts its effects by binding to lipids and proteins, making it useful as a staining agent in microscopy . In catalysis, osmium and scandium compounds facilitate chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy required for the reaction .
類似化合物との比較
Similar Compounds: Similar compounds to osmium and scandium include other transition metal and rare earth metal compounds, such as ruthenium, iridium, yttrium, and lanthanum compounds .
Uniqueness: Osmium and scandium compounds are unique due to their distinct chemical properties and applications. Osmium’s high density and multiple oxidation states make it valuable in catalysis and materials science, while scandium’s lightweight and high melting point make it ideal for high-performance alloys .
特性
CAS番号 |
12137-63-2 |
|---|---|
分子式 |
Os2Sc |
分子量 |
425.4 g/mol |
IUPAC名 |
osmium;scandium |
InChI |
InChI=1S/2Os.Sc |
InChIキー |
JQUMYCNBNNZMKP-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Os].[Os] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



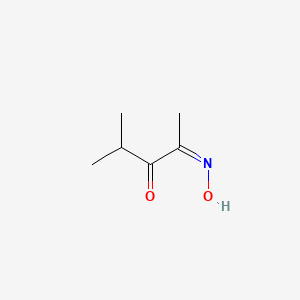

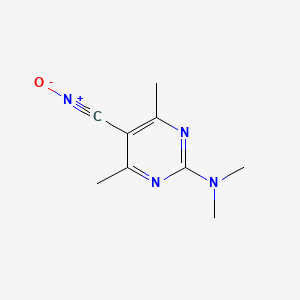
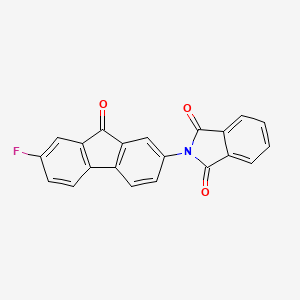
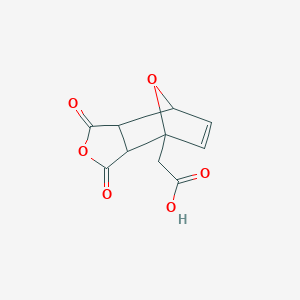
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
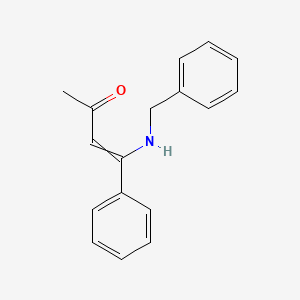

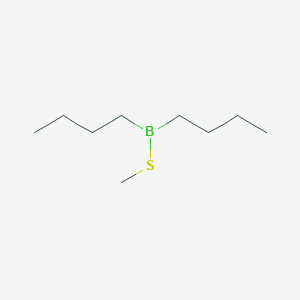
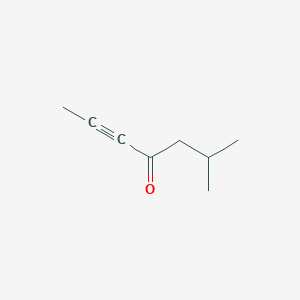
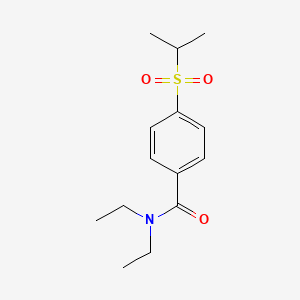

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
